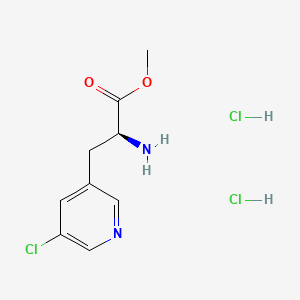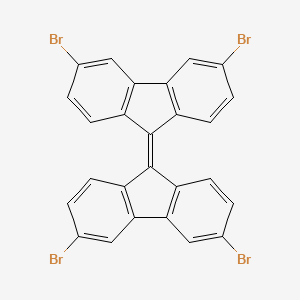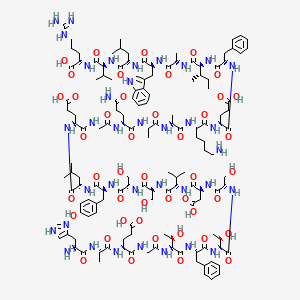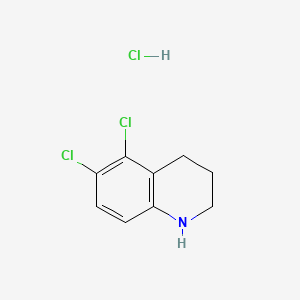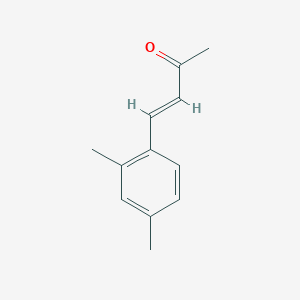
4-(2,4-Dimethylphenyl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dimethylphenyl)but-3-en-2-one is an organic compound with the molecular formula C12H14O It is a derivative of butenone, featuring a 2,4-dimethylphenyl group attached to the butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethylphenyl)but-3-en-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,4-dimethylbenzene with crotonic acid or its derivatives. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Another method involves the Claisen-Schmidt condensation of 2,4-dimethylbenzaldehyde with acetone in the presence of a base, such as sodium hydroxide (NaOH). This reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic systems, such as palladium-catalyzed cross-coupling reactions, can also be employed to achieve high selectivity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethylphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4, catalytic hydrogenation
Substitution: Halogens (Cl2, Br2), nitrating mixture (HNO3/H2SO4), sulfonating agents (SO3/H2SO4)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
4-(2,4-Dimethylphenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethylphenyl)but-3-en-2-one involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products. The specific pathways and intermediates depend on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
4-Phenylbut-3-en-2-one: Similar structure but with a phenyl group instead of a 2,4-dimethylphenyl group.
4-(4-Methylphenyl)but-3-en-2-one: Similar structure with a 4-methylphenyl group.
4-(2,5-Dimethylphenyl)but-3-en-2-one: Similar structure with a 2,5-dimethylphenyl group.
Uniqueness
4-(2,4-Dimethylphenyl)but-3-en-2-one is unique due to the presence of two methyl groups at the 2 and 4 positions of the phenyl ring. This substitution pattern can influence the compound’s reactivity, stability, and interaction with other molecules, making it distinct from its analogs.
Properties
Molecular Formula |
C12H14O |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(E)-4-(2,4-dimethylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C12H14O/c1-9-4-6-12(10(2)8-9)7-5-11(3)13/h4-8H,1-3H3/b7-5+ |
InChI Key |
CDMRZWHEBWVEOH-FNORWQNLSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/C(=O)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


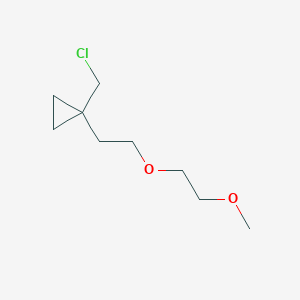
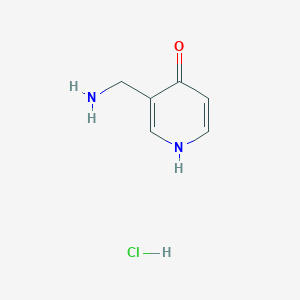
![5-[2,4,5-tris(3,5-diformylphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13652086.png)
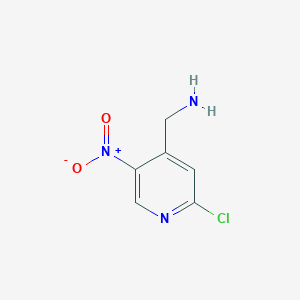
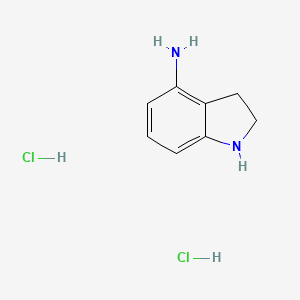
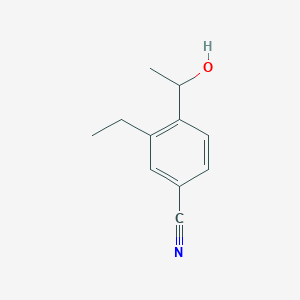
![(S)-3-Cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile (2S,3S)-2,3-bis(benzoyloxy)succinate](/img/structure/B13652099.png)
![4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride](/img/structure/B13652102.png)
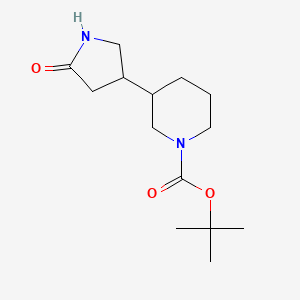
![N-(4-(9-Phenyl-9H-fluoren-9-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13652110.png)
